MCPA-olamine
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Overview
Description
Preparation Methods
MCPA-olamine is synthesized through a reaction between MCPA and 2-aminoethanol. The reaction involves the formation of a salt between the carboxylic acid group of MCPA and the amine group of 2-aminoethanol . The industrial production of this compound typically involves the following steps:
Synthesis of MCPA: MCPA is synthesized by reacting 4-chloro-2-methylphenol with chloroacetic acid in the presence of a base.
Formation of this compound: MCPA is then reacted with 2-aminoethanol to form this compound.
Chemical Reactions Analysis
MCPA-olamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as meta-chloroperbenzoic acid (mCPBA).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur with nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: meta-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride.
Nucleophiles: Various nucleophiles for substitution reactions.
Scientific Research Applications
MCPA-olamine has a wide range of scientific research applications, including:
Agriculture: It is primarily used as a herbicide to control broad-leaved weeds in crops such as wheat, oats, rye, and asparagus.
Environmental Studies: Research on the environmental fate and ecotoxicity of this compound helps in understanding its impact on soil and water ecosystems.
Biological Studies: Studies on the interaction of this compound with soil microorganisms and its effect on microbial enzyme activities.
Analytical Chemistry: Development of methods for the trace determination of this compound in various samples using techniques like high-performance liquid chromatography (HPLC).
Mechanism of Action
MCPA-olamine acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It interferes with protein synthesis, cell division, and growth in the meristematic tissues of plants . The compound is selectively absorbed and translocated within the plant, leading to uncontrolled growth and eventual death of the target weeds .
Comparison with Similar Compounds
MCPA-olamine is similar to other phenoxyacetic acid herbicides, such as:
MCPA (2-methyl-4-chlorophenoxyacetic acid): The parent compound of this compound, used for similar applications.
2,4-D (2,4-dichlorophenoxyacetic acid): Another widely used herbicide with similar mode of action but different chemical structure.
Dicamba (3,6-dichloro-2-methoxybenzoic acid): A herbicide with a different chemical structure but similar auxin-like activity.
This compound is unique due to its specific formulation with 2-aminoethanol, which enhances its solubility and effectiveness as a herbicide .
Properties
CAS No. |
6365-62-4 |
---|---|
Molecular Formula |
C11H16ClNO4 |
Molecular Weight |
261.70 g/mol |
IUPAC Name |
2-aminoethanol;2-(4-chloro-2-methylphenoxy)acetic acid |
InChI |
InChI=1S/C9H9ClO3.C2H7NO/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;3-1-2-4/h2-4H,5H2,1H3,(H,11,12);4H,1-3H2 |
InChI Key |
IWMQIGXEXKJFPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)O.C(CO)N |
Origin of Product |
United States |
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